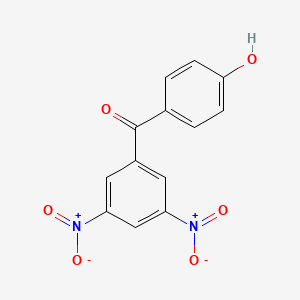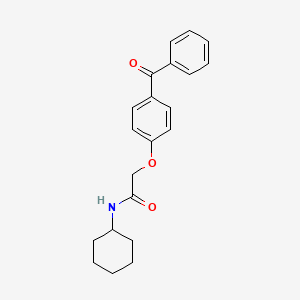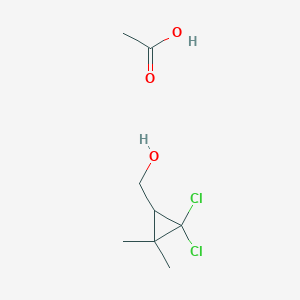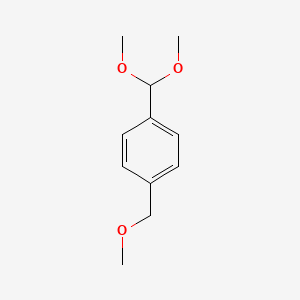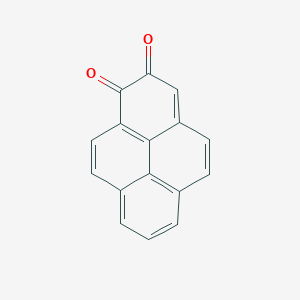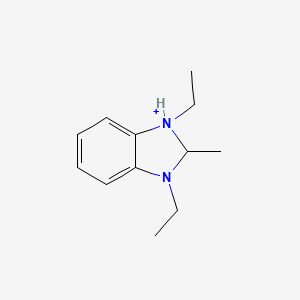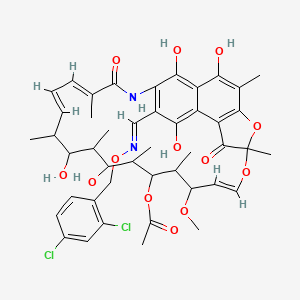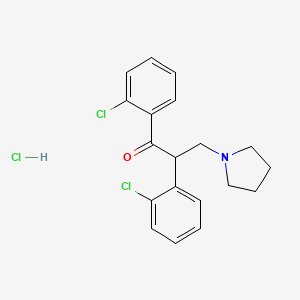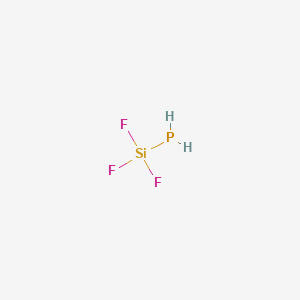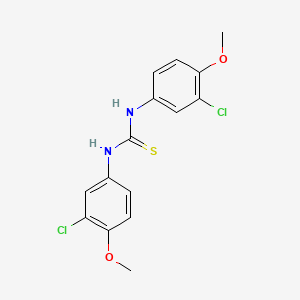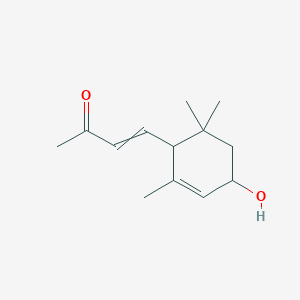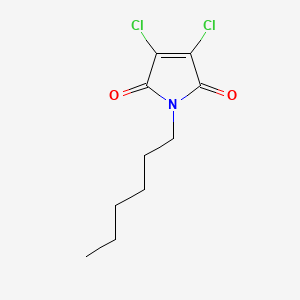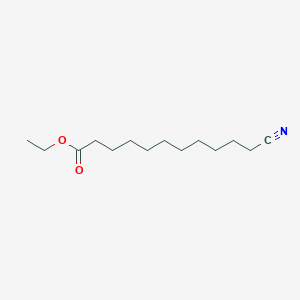
Ethyl 11-cyanoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-cyanoundecanoate: is an organic compound with the molecular formula C14H25NO2 . It is an ester that contains a nitrile group, making it a unique compound with various applications in organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 11-cyanoundecanoate can be synthesized through the esterification of 11-cyanoundecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products:
Hydrolysis: 11-cyanoundecanoic acid and ethanol.
Reduction: 11-aminoundecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile
Aplicaciones Científicas De Investigación
Ethyl 11-cyanoundecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be polymerized to form materials with specific properties, useful in adhesives and coatings.
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing nitrile and ester functionalities.
Material Science: Its unique structure makes it valuable in the development of new materials with tailored properties.
Mecanismo De Acción
The mechanism by which ethyl 11-cyanoundecanoate exerts its effects depends on the specific reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 11-cyanoundecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: Ethyl 11-cyanoundecanoate is unique due to the presence of both an ester and a nitrile group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate .
Propiedades
Número CAS |
52162-19-3 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
ethyl 11-cyanoundecanoate |
InChI |
InChI=1S/C14H25NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-12H2,1H3 |
Clave InChI |
FUNUKWGHJKIQIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


